molecular formula C16H15BrClNO B11547361 2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(4-methylphenyl)imino]methyl]phenol

2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(4-methylphenyl)imino]methyl]phenol

Cat. No.: B11547361
M. Wt: 352.65 g/mol
InChI Key: WDNORMXZQYKMSX-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(4-methylphenyl)imino]methyl]phenol is an organic compound that belongs to the class of halogenated phenols. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenolic ring, along with an imine group linked to a 4-methylphenyl substituent. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(4-methylphenyl)imino]methyl]phenol typically involves multiple steps One common method starts with the bromination and chlorination of a suitable phenolic precursor

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(4-methylphenyl)imino]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(4-methylphenyl)imino]methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(4-methylphenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, while the halogen atoms can participate in halogen bonding. The imine group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloro-3,5-dimethylphenol: Lacks the imine group, making it less reactive in certain biological contexts.

    4-Chloro-3,5-dimethyl-6-[(E)-[(4-methylphenyl)imino]methyl]phenol: Lacks the bromine atom, which may affect its reactivity and binding properties.

    2-Bromo-3,5-dimethyl-6-[(E)-[(4-methylphenyl)imino]methyl]phenol: Lacks the chlorine atom, which may influence its chemical stability and reactivity.

Uniqueness

The presence of both bromine and chlorine atoms, along with the imine group, makes 2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(4-methylphenyl)imino]methyl]phenol unique in its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C16H15BrClNO

Molecular Weight

352.65 g/mol

IUPAC Name

2-bromo-4-chloro-3,5-dimethyl-6-[(4-methylphenyl)iminomethyl]phenol

InChI

InChI=1S/C16H15BrClNO/c1-9-4-6-12(7-5-9)19-8-13-10(2)15(18)11(3)14(17)16(13)20/h4-8,20H,1-3H3

InChI Key

WDNORMXZQYKMSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C(=C(C(=C2O)Br)C)Cl)C

Origin of Product

United States

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